molecular formula C10H14N2O2 B2442389 Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate CAS No. 1328640-91-0

Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate

Cat. No.: B2442389
CAS No.: 1328640-91-0
M. Wt: 194.234
InChI Key: OVJGNMDIILAWAA-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1328640-91-0) is a high-value chemical intermediate designed for advanced research and development in medicinal chemistry. This compound features a pyrazole core substituted with a cyclopentyl group and a methyl ester, a configuration that offers versatile reactivity for further synthetic modification. The pyrazole scaffold is recognized as a privileged structure in drug discovery, present in a wide range of pharmacological agents with activities including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . The primary research value of this ester lies in its role as a key precursor for the synthesis of more complex molecules. The methyl ester functional group can be readily hydrolyzed to a carboxylic acid or converted into other derivatives, such as carboxamides, which are common in the development of active pharmaceutical ingredients. For instance, related 1-methyl-1H-pyrazole-5-carboxamide derivatives have been investigated as potent inhibitors for various biological targets, underscoring the potential of this chemotype in lead optimization programs . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of inhibitors for metalloproteases like meprin α and β, where 3,5-diphenylpyrazole derivatives have shown significant inhibitory activity . Handling Note: Researchers should be aware that some pyrazole-5-carboxamide derivatives have been associated with unexpected acute mammalian toxicity and inhibition of mitochondrial respiration in studies . Thorough safety assessment is recommended for novel compounds synthesized from this intermediate. This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 2-cyclopentylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9-6-7-11-12(9)8-4-2-3-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJGNMDIILAWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The methyl ester group can be introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid, while reduction can produce pyrazole-5-methanol.

Scientific Research Applications

Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-ethyl-1H-pyrazole-5-carboxylate
  • Methyl 1-phenyl-1H-pyrazole-5-carboxylate
  • Methyl 1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties

Biological Activity

Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings.

Overview of Biological Activities

This compound has been studied for several biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, potentially making it useful in treating infections caused by various pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : Similar pyrazole derivatives are known to act as enzyme inhibitors, particularly in pathways related to cancer and inflammation. Preliminary studies indicate that this compound may interact with specific enzymes.

The biological activity of this compound is primarily attributed to its interactions with molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active sites, modulating enzyme activity and influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Modulation : The pyrazole ring structure enables interaction with enzymes involved in inflammatory responses and cancer progression.
  • Receptor Binding : The compound may also bind to specific receptors, altering their activity and contributing to its pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
Methyl 1-ethyl-1H-pyrazole-5-carboxylateEthyl group instead of cyclopentylSimilar biological activity potential
Methyl 1-phenyl-1H-pyrazole-5-carboxylatePhenyl group instead of cyclopentylKnown for anti-inflammatory effects
Methyl 5-nitro-1H-pyrazole-3-carboxylateNitro group at different positionRecognized for enzyme inhibition

This table highlights how the cyclopentyl group in this compound imparts distinct steric and electronic properties that may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial effects against a range of bacterial strains, suggesting its potential utility as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The findings indicated that the compound could inhibit pro-inflammatory cytokine production in vitro, which is critical for managing chronic inflammatory conditions .
  • Enzyme Inhibition Analysis : A comparative study evaluated the enzyme inhibition capabilities of various pyrazole derivatives. This compound was found to effectively inhibit specific enzymes involved in inflammatory pathways, showcasing its therapeutic potential .

Q & A

Q. What are the common synthetic routes for Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylate derivatives can be prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by cyclization and esterification steps. Hydrolysis under basic conditions may yield carboxylic acid intermediates, which are then esterified to obtain the methyl ester derivative . Cyclopentyl substitution is introduced via alkylation or nucleophilic substitution reactions using cyclopentyl halides or alcohols under reflux conditions .

Q. How is the compound purified after synthesis?

Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization using solvents like ethanol or methanol. Purity is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Commercial reagents often list purity levels >95% (GC/HPLC), as seen in Kanto Reagents’ catalog entries .

Q. What spectroscopic and analytical methods are used for characterization?

  • NMR : ¹H and ¹³C NMR identify functional groups and substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm and pyrazole ring protons at δ 6.0–7.5 ppm) .
  • IR : Confirms ester carbonyl (C=O) stretches near 1700 cm⁻¹ .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .
  • Mass spectrometry (MS) : Validates molecular weight via ESI or EI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies may arise from polymorphic forms or impurities. Techniques include:

  • Differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Recrystallization screening with varied solvents to isolate stable forms.
  • Purity assays (e.g., elemental analysis, HPLC) to rule out impurities .

Q. What computational methods are effective for modeling the compound’s electronic and structural properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths, vibrational frequencies, and electrostatic potentials. Molecular docking studies assess interactions with biological targets, such as enzymes, by analyzing binding affinities and hydrogen-bonding patterns .

Q. How do hydrogen-bonding networks influence crystallographic data interpretation?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., chains, rings) to explain packing efficiency and stability. SHELXL refinement accounts for anisotropic displacement parameters and twin corrections in high-resolution structures .

Q. What experimental strategies elucidate the compound’s bioactivity mechanisms?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., cyclopentyl vs. phenyl groups) to assess potency.
  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase).
  • Theoretical modeling : Compare calculated binding energies with experimental IC₅₀ data to validate mechanisms .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Wear lab coats, nitrile gloves, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods during synthesis to minimize vapor exposure .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

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